molecular formula C20H25ClN4O2 B2711450 3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride CAS No. 2415573-75-8

3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride

Cat. No.: B2711450
CAS No.: 2415573-75-8
M. Wt: 388.9
InChI Key: SSSDLVKDJXGEBB-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate intermediates. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . This intermediate is then further processed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, hydrolysis of certain intermediates can yield corresponding phenoxy acids .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand for alpha1-adrenergic receptors. It has been the subject of various studies involving in silico docking and molecular dynamics simulations to understand its binding affinity and pharmacokinetic profile .

Biology

In biological research, this compound is studied for its potential therapeutic applications in treating neurological conditions. It interacts with alpha1-adrenergic receptors, which are targets for endogenous neurotransmitters like catecholamines .

Medicine

Medically, this compound shows promise as a therapeutic agent for conditions such as cardiac hypertrophy, congestive heart failure, and hypertension . Its ability to interact with alpha1-adrenergic receptors makes it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of other pharmacologically active molecules. Its unique chemical structure allows for various modifications, making it a versatile intermediate in pharmaceutical manufacturing .

Mechanism of Action

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2.ClH/c1-26-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(25)17-14-15-6-2-3-7-16(15)21-22-17;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSYAAJSGMQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN=C4CCCCC4=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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